Cas no 2090946-26-0 (2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid)

2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazine and pyrazole core, functionalized with a propanoic acid moiety. This structure imparts versatility in coordination chemistry and potential applications in medicinal or agrochemical research. The pyrazine ring enhances electronic properties, while the pyrazole group offers stability and binding affinity. The propanoic acid tail provides solubility in polar solvents and opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for studying structure-activity relationships or as a building block in synthetic chemistry. The compound’s balanced hydrophilicity and rigidity may also support its use in crystallography or as a ligand in metal-organic frameworks.
2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid structure
2090946-26-0 structure
Product name:2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
CAS No:2090946-26-0
MF:C10H10N4O2
MW:218.2120013237
CID:5045767

2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
    • 2-(4-pyrazin-2-ylpyrazol-1-yl)propanoic acid
    • 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
    • Inchi: 1S/C10H10N4O2/c1-7(10(15)16)14-6-8(4-13-14)9-5-11-2-3-12-9/h2-7H,1H3,(H,15,16)
    • InChI Key: SQRNZHOVHZFJLE-UHFFFAOYSA-N
    • SMILES: OC(C(C)N1C=C(C2C=NC=CN=2)C=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Topological Polar Surface Area: 80.9
  • XLogP3: -0.1

2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-5775-1g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
1g
$580.0 2023-09-06
TRC
P175016-500mg
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid
2090946-26-0
500mg
$ 365.00 2022-06-02
Life Chemicals
F2198-5775-5g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
5g
$1909.0 2023-09-06
TRC
P175016-1g
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid
2090946-26-0
1g
$ 570.00 2022-06-02
Life Chemicals
F2198-5775-0.5g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-5775-0.25g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-5775-2.5g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-5775-10g
2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid
2090946-26-0 95%+
10g
$2675.0 2023-09-06
TRC
P175016-100mg
2-(4-(pyrazin-2-yl)-1h-pyrazol-1-yl)propanoic acid
2090946-26-0
100mg
$ 95.00 2022-06-02

Additional information on 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid

Recent Advances in the Study of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid (CAS: 2090946-26-0)

The compound 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid (CAS: 2090946-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazine and pyrazole moiety, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid to enhance its binding affinity for specific kinase targets. The researchers employed molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit promising inhibitory activity against JAK2 and EGFR kinases, which are implicated in various cancers. The study also reported improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a viable candidate for further preclinical development.

In another groundbreaking study, researchers investigated the anti-inflammatory potential of 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid derivatives. The findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that these compounds effectively modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in macrophage cells. This suggests potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound's role in fragment-based drug design (FBDD) has been explored. A 2024 study in ACS Chemical Biology utilized 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid as a core scaffold to develop novel allosteric modulators for G protein-coupled receptors (GPCRs). The study highlighted the compound's versatility in forming hydrogen bonds and π-π interactions, which are critical for stabilizing receptor-ligand complexes.

Despite these advancements, challenges remain in optimizing the selectivity and toxicity profiles of derivatives based on 2-(4-(Pyrazin-2-yl)-1H-pyrazol-1-yl)propanoic acid. Future research directions may include computational modeling to predict off-target effects and in vivo studies to validate therapeutic efficacy. Overall, the compound's unique chemical structure and biological activity position it as a promising candidate for next-generation drug development.

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